molecular formula C18H17ClN2O2 B2969363 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)urea CAS No. 2034331-88-7

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)urea

Cat. No.: B2969363
CAS No.: 2034331-88-7
M. Wt: 328.8
InChI Key: WKRMKUGVCHJNMM-UHFFFAOYSA-N
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Description

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)urea is a synthetic organic compound that features a benzofuran moiety and a chlorophenyl group. Compounds containing benzofuran are known for their diverse biological activities, and the addition of a chlorophenyl group can further enhance these properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)urea typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Alkylation: The benzofuran ring is then alkylated using appropriate alkyl halides under basic conditions.

    Urea Formation: The final step involves the reaction of the alkylated benzofuran with an isocyanate or a urea derivative to introduce the urea functionality.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms on the chlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring might yield benzofuran-2,3-dione, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzofuran derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)urea would depend on its specific biological target. Generally, compounds with benzofuran and chlorophenyl groups can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzofuran-2-yl)-3-(2-chlorophenyl)urea: Lacks the propan-2-yl group.

    1-(1-(Benzofuran-2-yl)ethyl)-3-(2-chlorophenyl)urea: Has an ethyl group instead of a propan-2-yl group.

    1-(1-(Benzofuran-2-yl)propan-2-yl)-3-phenylurea: Lacks the chlorine atom on the phenyl ring.

Uniqueness

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)urea is unique due to the combination of the benzofuran moiety, the propan-2-yl group, and the chlorophenyl group. This combination can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12(10-14-11-13-6-2-5-9-17(13)23-14)20-18(22)21-16-8-4-3-7-15(16)19/h2-9,11-12H,10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRMKUGVCHJNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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